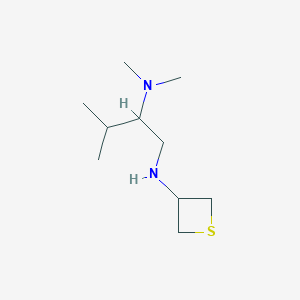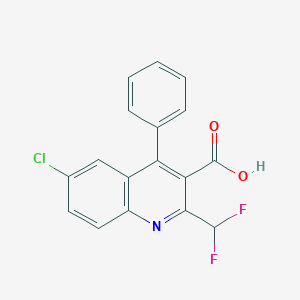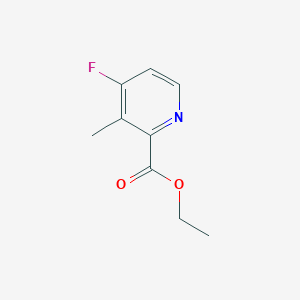
2-(2,5-Dimethoxyphenyl)-1-isopropylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethoxyphenyl)-1-isopropylpiperidine is a chemical compound that belongs to the class of phenethylamines This compound is characterized by the presence of a piperidine ring substituted with a 2,5-dimethoxyphenyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxyphenyl)-1-isopropylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and isopropylamine.
Formation of Intermediate: The initial step involves the condensation of 2,5-dimethoxybenzaldehyde with isopropylamine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization in the presence of a reducing agent such as sodium borohydride to form the piperidine ring.
Final Product: The final product, this compound, is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethoxyphenyl)-1-isopropylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, amines, and other nucleophiles in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, amine-substituted derivatives.
Scientific Research Applications
2-(2,5-Dimethoxyphenyl)-1-isopropylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethoxyphenyl)-1-isopropylpiperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors.
Pathways Involved: Activation of these receptors leads to changes in neurotransmitter release and modulation of neuronal activity, which can result in various physiological and psychological effects.
Comparison with Similar Compounds
2-(2,5-Dimethoxyphenyl)-1-isopropylpiperidine can be compared with other similar compounds in the phenethylamine class:
2C-B (4-Bromo-2,5-dimethoxyphenethylamine): Similar in structure but contains a bromine atom instead of an isopropyl group. Known for its psychedelic effects.
2C-I (4-Iodo-2,5-dimethoxyphenethylamine): Contains an iodine atom and is known for its potent hallucinogenic properties.
2C-E (4-Ethyl-2,5-dimethoxyphenethylamine): Contains an ethyl group and is known for its strong psychedelic effects.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenethylamines
Properties
Molecular Formula |
C16H25NO2 |
|---|---|
Molecular Weight |
263.37 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)-1-propan-2-ylpiperidine |
InChI |
InChI=1S/C16H25NO2/c1-12(2)17-10-6-5-7-15(17)14-11-13(18-3)8-9-16(14)19-4/h8-9,11-12,15H,5-7,10H2,1-4H3 |
InChI Key |
VNCWQGHNWUQNJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCCC1C2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methyl)propan-2-amine](/img/structure/B13016971.png)
![Benzamide,n-(5-methylthiazolo[4,5-b]pyridin-2-yl)-](/img/structure/B13016980.png)
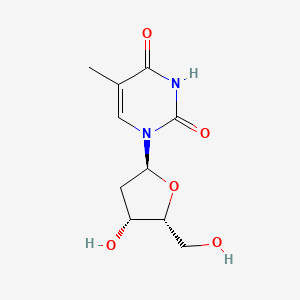
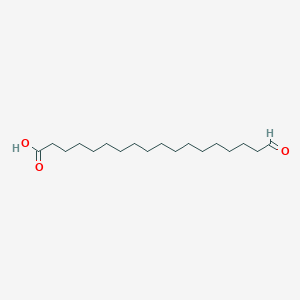

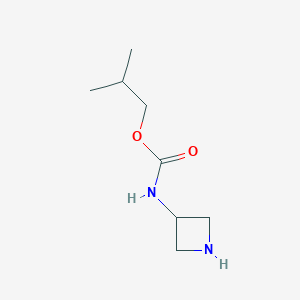
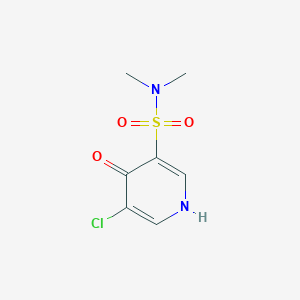

![4-hydrazinyl-N,N-dimethylpyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13017025.png)

